(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid
Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved through a chemoselective N-tert-butyloxycarbonylation reaction using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-4-(4-iodophenyl)butanoic acid: Lacks the Boc protection.
(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the iodine atom.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid is unique due to the presence of both the Boc-protected amine and the iodophenyl group
Properties
IUPAC Name |
(3S)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSTALXWONXOD-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152378 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-71-9 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270065-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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